molecular formula C16H12N2O5S B2414793 N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide CAS No. 896364-01-5

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide

Cat. No.: B2414793
CAS No.: 896364-01-5
M. Wt: 344.34
InChI Key: HQPVVCACPIYAFD-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide is a chemical compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a phthalimide core, which is a common motif in medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone core. This is followed by sulfonylation to introduce the methylsulfonyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Investigated for its role in modulating biological pathways and its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide
  • N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide
  • N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide

Uniqueness

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-24(22,23)12-8-3-2-5-9(12)14(19)17-11-7-4-6-10-13(11)16(21)18-15(10)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPVVCACPIYAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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